(S)-3-((R)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide
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Overview
Description
(S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxy group, a phenylacetoxy group, and a pyrrolidinium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach is the Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with carbonyl compounds to form epoxides or aziridines . This method can be adapted to synthesize the desired compound by carefully selecting the starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromide ion can produce a variety of substituted pyrrolidinium salts.
Scientific Research Applications
(S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to form complex molecules.
Biology: It may serve as a probe to study biological processes involving ion channels and receptors.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. For instance, it may bind to cholinergic receptors, antagonizing the effects of acetylcholine and leading to muscle relaxation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinium salts and bromide-containing organic molecules. Examples are:
- 1-Methylpyrrolidinium bromide
- N,N-Dimethylpyrrolidinium bromide
Uniqueness
What sets (S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C19H28BrNO3 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m0./s1 |
InChI Key |
VPNYRYCIDCJBOM-YHBSKVLESA-M |
Isomeric SMILES |
C[N+]1(CCC(C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origin of Product |
United States |
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